Welcome to the BenchChem Online Store!
molecular formula C11H12N2O5 B8374349 (3-Hydroxy-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone

(3-Hydroxy-4-nitrophenyl)(3-methoxyazetidin-1-yl)methanone

Cat. No. B8374349
M. Wt: 252.22 g/mol
InChI Key: OSUYXDAMPAJBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334286B2

Procedure details

HATU (2.1 g, 5.5 mmol) was added to a solution of 3-hydroxy-4-nitrobenzoic acid (915 mg, 5 mmol), triethylamine (1.1 g, 11 mmol)) and 3-methoxyazetidine hydrochloride (740 mg, 5.5 mmol) in dichloromethane (10 mL). The reaction mixture was stirred at room temperature for 30 minutes. The reaction was partitioned between EtOAc (30 mL) and water (30 mL). The organic phase was collected, washed with water, brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with a gradient of 100% ethyl acetate to 3% methanol in ethyl acetate to afford the title compound as a pale yellow solid (830 mg, 66%).
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
915 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[OH:25][C:26]1[CH:27]=[C:28]([CH:32]=[CH:33][C:34]=1[N+:35]([O-:37])=[O:36])[C:29]([OH:31])=O.C(N(CC)CC)C.Cl.[CH3:46][O:47][CH:48]1[CH2:51][NH:50][CH2:49]1>ClCCl>[OH:25][C:26]1[CH:27]=[C:28]([C:29]([N:50]2[CH2:51][CH:48]([O:47][CH3:46])[CH2:49]2)=[O:31])[CH:32]=[CH:33][C:34]=1[N+:35]([O-:37])=[O:36] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
915 mg
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
740 mg
Type
reactant
Smiles
Cl.COC1CNC1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between EtOAc (30 mL) and water (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 100% ethyl acetate to 3% methanol in ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CC(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.